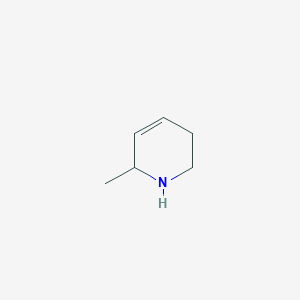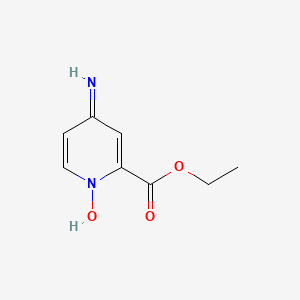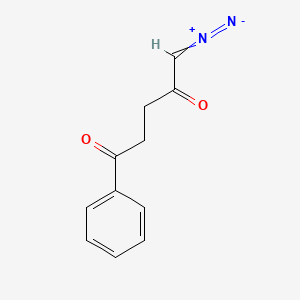
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a ketone, and a phenyl group within its molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 1,4-pentanedione with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then treated with nitrous acid to generate the diazonium salt, which is subsequently converted to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amines and related compounds.
Substitution: Formation of substituted phenylpent-1-en-2-olate derivatives.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-5-oxo-5-phenylpent-1-en-2-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes or reacting with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Diazonio-5-oxo-5-(thiophen-2-yl)pent-1-en-2-olate: Similar structure with a thiophene ring instead of a phenyl group.
1-Diazonio-5-oxo-1-(phenylsulfonyl)-1-hexen-2-olate: Contains a phenylsulfonyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group enhances its stability and reactivity compared to similar compounds with different substituents .
Eigenschaften
CAS-Nummer |
114491-32-6 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-diazo-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C11H10N2O2/c12-13-8-10(14)6-7-11(15)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
CKVPGBCNCMKWTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
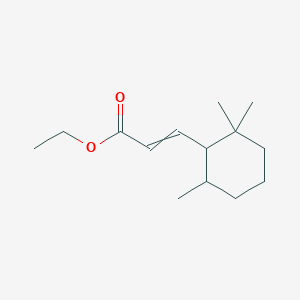
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
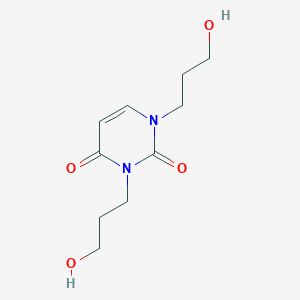

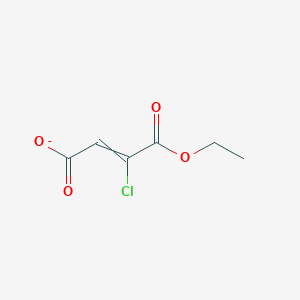

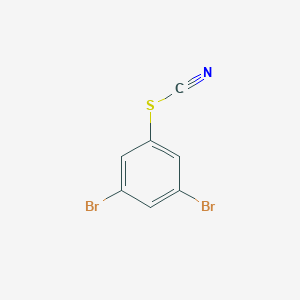
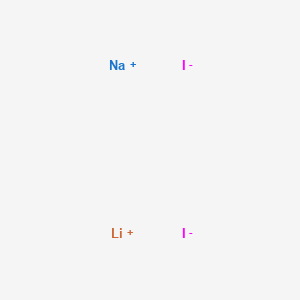
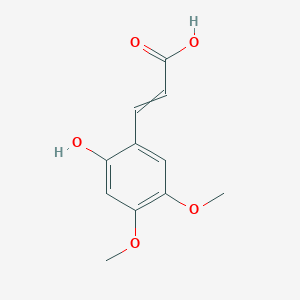
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
